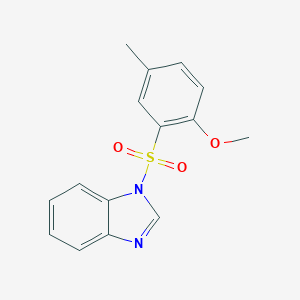![molecular formula C14H11BrN4O5 B246374 N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide, also known as BFA-1, is a chemical compound that has been studied for its potential use in scientific research. BFA-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide acts by inhibiting the function of certain proteins in cells. Specifically, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the activity of the Golgi apparatus, a cellular organelle that is involved in protein trafficking and modification. By disrupting the function of the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can affect a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has a variety of biochemical and physiological effects. In addition to its effects on the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to affect the function of other cellular organelles, including the endoplasmic reticulum and the mitochondria. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has also been shown to affect the activity of certain enzymes and signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in lab experiments is its specificity for the Golgi apparatus. By selectively inhibiting the function of this organelle, researchers can study the effects of disrupting this cellular process. However, one limitation of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide is its potential toxicity. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide. One area of focus could be the development of more specific inhibitors of the Golgi apparatus, which could provide more targeted tools for studying this cellular process. Additionally, further research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide as an anticancer agent, including studies in animal models of cancer. Finally, more research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in neuroscience research, including studies of its effects on brain function and behavior.
Synthesemethoden
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of various starting materials. One commonly used method involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been used in a variety of scientific research applications. One area of focus has been its potential as an anticancer agent. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro, and has also been studied in animal models of cancer. Additionally, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been studied for its potential use as a tool in neuroscience research, as it has been shown to affect the function of certain proteins in the brain.
Eigenschaften
Molekularformel |
C14H11BrN4O5 |
|---|---|
Molekulargewicht |
395.16 g/mol |
IUPAC-Name |
N-[2-[(2Z)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN4O5/c15-12-5-4-11(24-12)7-17-18-13(20)8-16-14(21)9-2-1-3-10(6-9)19(22)23/h1-7H,8H2,(H,16,21)(H,18,20)/b17-7- |
InChI-Schlüssel |
HYHNETQIMAOEQH-IDUWFGFVSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)N/N=C\C2=CC=C(O2)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

